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molecular formula C11H13NO2 B1454695 methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 888327-28-4

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1454695
M. Wt: 191.23 g/mol
InChI Key: KLPPEZBHYAAHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863276B2

Procedure details

A mixture of 2.4 g methyl-4-nitroindane-2-carboxylate (0.11 mol), 1.1 g 10% palladium on carbon (0.01 mol), and 15 mL ethyl acetate was shaken under 55 PSI hydrogen for 1 hour. It was then filtered and the filtrate was concentrated to give 2.07 g white solid (100%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:14]([O-])=O)[CH2:6]1)=[O:4].[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH2:14])[CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(=O)C1CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC2=CC=CC(=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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